Cas no 146137-79-3 (4-fluoro-3-formylbenzonitrile)

4-Fluoro-3-formylbenzonitrile is a versatile aromatic compound featuring both a formyl (–CHO) and a nitrile (–CN) functional group on a fluorinated benzene ring. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing properties of the fluorine and nitrile groups enhance reactivity, facilitating selective transformations such as nucleophilic substitutions or condensations. The formyl group offers further functionalization potential, enabling the synthesis of heterocycles or complex molecular frameworks. This compound’s high purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its utility in cross-coupling reactions and as a building block underscores its importance in fine chemical synthesis.
4-fluoro-3-formylbenzonitrile structure
4-fluoro-3-formylbenzonitrile structure
Product Name:4-fluoro-3-formylbenzonitrile
CAS No:146137-79-3
MF:C8H4FNO
MW:149.121865272522
MDL:MFCD04974126
CID:91874
PubChem ID:10909725
Update Time:2025-05-21

4-fluoro-3-formylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-3-formylbenzonitrile
    • 4-FLUORO-3-FORMYL-BENZONITRILE
    • Benzonitrile, 4-fluoro-3-formyl- (9CI)
    • 5-Cyano-2-fluorobenzaldehyde
    • 3-Cyano-6-fluorobenzaldehyde
    • Benzonitrile, 4-fluoro-3-forMyl-
    • 2-fluoro-5-cyanobenzaldehyde
    • 4-FLUORO-3-FORMYLBENZENECARBONITRILE
    • PubChem2897
    • KSC494I0B
    • 3-Formyl-4-fluorobenzonitrile
    • 2-fluoro-5-cyano-benzaldehyde
    • AMBZ0431
    • QVBHRCAJZGMNFX-UHFFFAOYSA-N
    • CL8372
    • STL557584
    • BBL103774
    • 3-CYANO-6-FLUOROBENZALDE
    • CS-W018753
    • EMETINEHYDROBROMIDE
    • J-515365
    • AKOS006292955
    • FT-0601110
    • 4-fluoranyl-3-methanoyl-benzenecarbonitrile
    • AB21508
    • SY034470
    • AM20050406
    • SCHEMBL921358
    • 146137-79-3
    • 5-cyano-2-fluorobenzaldehyde, AldrichCPR
    • A3182
    • AC-3832
    • GS-3401
    • DTXSID60447957
    • MFCD04974126
    • A801339
    • DB-007034
    • 4-fluoro-3-formylbenzonitrile
    • MDL: MFCD04974126
    • Inchi: 1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
    • InChI Key: QVBHRCAJZGMNFX-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C#N)C=C1C=O

Computed Properties

  • Exact Mass: 149.02800
  • Monoisotopic Mass: 149.027691913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.25
  • Melting Point: 69-72°C
  • Boiling Point: 216℃ at 760 mmHg
  • Flash Point: 84.7ºC
  • Refractive Index: 1.527
  • PSA: 40.86000
  • LogP: 1.50988

4-fluoro-3-formylbenzonitrile Security Information

4-fluoro-3-formylbenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-fluoro-3-formylbenzonitrile Pricemore >>

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4-fluoro-3-formylbenzonitrile Production Method

4-fluoro-3-formylbenzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:146137-79-3)4-fluoro-3-formylbenzonitrile
Order Number:A3182
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):331.0
Email:sales@amadischem.com

Additional information on 4-fluoro-3-formylbenzonitrile

4-Fluoro-3-Formylbenzonitrile (CAS No. 146137-79-3): An Overview of Its Synthesis, Properties, and Applications

4-Fluoro-3-formylbenzonitrile (CAS No. 146137-79-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique functional groups, including a fluorine atom, a formyl group, and a nitrile group, which collectively contribute to its diverse chemical reactivity and potential applications.

The synthesis of 4-fluoro-3-formylbenzonitrile typically involves a multi-step process. One common approach is the Vilsmeier-Haack reaction, where 4-fluorobenzonitrile is treated with phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce the formyl group. This method has been extensively studied and optimized to achieve high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as the use of catalytic systems and microwave-assisted reactions.

The physical properties of 4-fluoro-3-formylbenzonitrile are well-documented. It is a white crystalline solid with a melting point of approximately 85°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various synthetic transformations and analytical techniques.

In terms of chemical reactivity, the presence of the formyl group in 4-fluoro-3-formylbenzonitrile makes it an excellent electrophilic species for nucleophilic addition reactions. This property has been exploited in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. For instance, the formyl group can be readily reduced to an alcohol or oxidized to a carboxylic acid, providing access to a wide range of derivatives.

The nitrile group in 4-fluoro-3-formylbenzonitrile also plays a crucial role in its reactivity. Nitriles are known for their ability to undergo hydrolysis to form carboxylic acids or reduction to primary amines. These transformations are particularly useful in the synthesis of bioactive compounds and drug candidates. Recent studies have shown that the nitrile group can also participate in metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon frameworks.

The fluorine atom in 4-fluoro-3-formylbenzonitrile imparts unique electronic and steric properties to the molecule. Fluorination can significantly alter the physicochemical properties of organic compounds, such as their lipophilicity, metabolic stability, and biological activity. This makes 4-fluoro-3-formylbenzonitrile an attractive building block for the design of novel pharmaceuticals and agrochemicals.

In the field of medicinal chemistry, 4-fluoro-3-formylbenzonitrile has been investigated as a key intermediate in the synthesis of various drug candidates. For example, it has been used in the preparation of selective serotonin reuptake inhibitors (SSRIs), which are widely used for treating depression and anxiety disorders. Additionally, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression and neurodegenerative diseases.

Beyond its applications in pharmaceuticals, 4-fluoro-3-formylbenzonitrile has found use in materials science. The presence of multiple functional groups allows for the facile modification and incorporation into polymers and other advanced materials. Recent research has focused on developing functional coatings and adhesives using this compound as a monomer or cross-linking agent.

The environmental impact of 4-fluoro-3-formylbenzonitrile is another area of active research. While it is generally considered safe for laboratory use when proper handling protocols are followed, there is ongoing interest in understanding its biodegradability and potential ecological effects. Green chemistry principles are being applied to minimize any adverse environmental impacts associated with its production and use.

In conclusion, 4-fluoro-3-formylbenzonitrile (CAS No. 146137-79-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups offers a wide range of synthetic possibilities and applications in pharmaceuticals, materials science, and beyond. Ongoing research continues to uncover new avenues for its utilization, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:146137-79-3)4-fluoro-3-formylbenzonitrile
A3182
Purity:99%
Quantity:100g
Price ($):331.0
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